

An In-depth Technical Guide to VH032-OH: Structure, Properties, and Applications

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Compound of Interest

Compound Name: VH032-OH

Cat. No.: B10824817

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Introduction

VH032-OH is a synthetic small molecule and a functionalized derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1] It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins.[1] **VH032-OH** incorporates a terminal hydroxyl group, which provides a convenient attachment point for linkers, enabling its conjugation to a ligand that binds a target protein of interest.[2] This guide provides a comprehensive overview of the structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **VH032-OH**, intended for researchers and professionals in drug discovery and chemical biology.

Structure and Physicochemical Properties

VH032-OH is structurally derived from the well-characterized VHL inhibitor VH032. The core scaffold is designed to mimic the hydroxyproline (Hyp) residue of Hypoxia-Inducible Factor-1 alpha (HIF-1 α), which is critical for its recognition by VHL.[3] The terminal hydroxyl group is positioned on the solvent-exposed region of the molecule when bound to VHL, allowing for the attachment of a linker without significantly disrupting the key binding interactions.[2]

Chemical Structure

- IUPAC Name: (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide with a terminal hydroxyl modification for linking. The precise IUPAC name for the specific "OH" variant can vary based on the attachment point, but it is functionally a derivative of VH032 designed for conjugation.
- Parent Compound: VH032

Physicochemical Data

The following table summarizes the key physicochemical properties of **VH032-OH** and its parent compound, VH032.

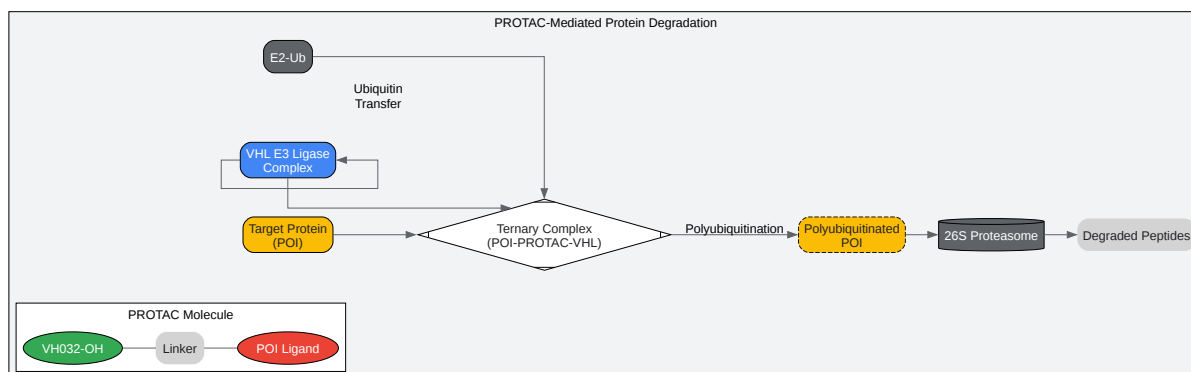
Property	Value (VH032-OH)	Value (VH032 - Parent Compound)
Molecular Formula	C ₂₄ H ₃₂ N ₄ O ₅ S	C ₂₄ H ₃₂ N ₄ O ₄ S
Molecular Weight	488.60 g/mol	472.60 g/mol
CAS Number	2244684-42-0	1448188-62-2
Appearance	Powder	Solid
Purity	≥95% - 99.43%	≥98% - 99.72%
Storage Temperature	2-8°C (short-term), -20°C to -80°C (long-term)	-20°C

Mechanism of Action

Role as a VHL Ligand in PROTACs

VH032-OH's primary function is to act as the VHL-recruiting moiety within a PROTAC molecule. [1] PROTACs are heterobifunctional molecules that consist of three components: a ligand for an E3 ubiquitin ligase (like **VH032-OH** for VHL), a ligand for a target protein (Protein of Interest, POI), and a chemical linker connecting the two.[4]

By simultaneously binding to both the VHL E3 ligase complex and the POI, the PROTAC brings them into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, a process catalyzed by the VHL E3 ligase.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the target protein from the cell.[7]



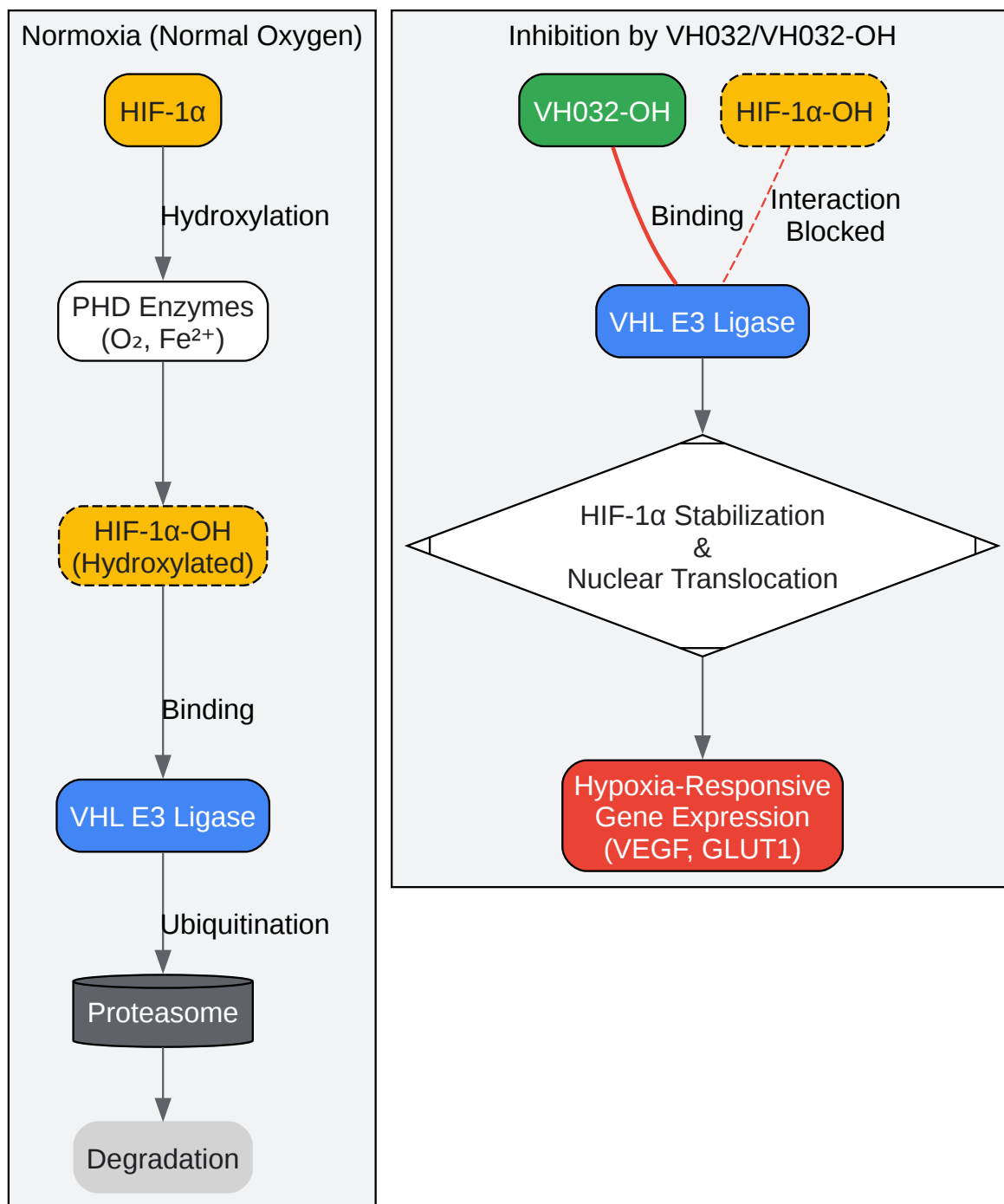
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Caption: Mechanism of action for a PROTAC utilizing **VH032-OH**.

Inhibition of the VHL/HIF-1 α Interaction

The parent molecule, VH032, is a potent inhibitor of the protein-protein interaction between VHL and the hydroxylated oxygen-dependent degradation domain (ODD) of HIF-1 α .^{[8][9]} Under normal oxygen conditions (normoxia), prolyl hydroxylase (PHD) enzymes hydroxylate specific proline residues on HIF-1 α .^[10] This post-translational modification allows VHL to recognize, bind, and ubiquitinate HIF-1 α , leading to its proteasomal degradation.^[11]

By binding to the same pocket on VHL that recognizes hydroxylated HIF-1 α , VH032 competitively blocks this interaction.^[9] This prevents the degradation of HIF-1 α , causing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes (e.g., VEGF, GLUT1, PHD2).^{[9][12]} While **VH032-OH** is designed for PROTACs, its inherent ability to bind VHL means it can also stabilize HIF-1 α .^[7]



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Caption: VHL/HIF-1 α pathway and its inhibition by VH032-based ligands.

Quantitative Data

The binding affinity of **VH032-OH** itself is not widely reported, as it is primarily a synthetic intermediate. However, the affinity of the parent compound VH032 is well-established and serves as a reliable benchmark, given that the hydroxyl modification is placed at a linker-tolerant site.

Binding Affinity

Compound	Assay Type	Target	Value	Reference(s)
VH032 (Parent)	(various)	VHL	$K_d = 185$ nM	[8][9][13]
BODIPY FL VH032	TR-FRET	GST-VCB	$K_d = 3.01$ nM	[3]
VH032	TR-FRET	VCB Complex	$K_i = 33.4$ nM	[14]
MZ1 (VH032- PROTAC)	TR-FRET	VCB Complex	$K_i = 6.3$ nM	[14]

Solubility

Compound	Formulation	Solubility	Reference(s)
VH032-OH	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (5.12 mM)	[1]
VH032-OH	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (5.12 mM)	[1]
VH032-OH	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.12 mM)	[1]
VH032	DMSO	100 mM (47.26 mg/mL)	[9]
VH032	Ethanol	100 mM (47.26 mg/mL)	[9]

Experimental Protocols

The following protocols are based on methodologies described in the literature for VH032 and its derivatives.

In Vivo Formulation Preparation

This protocol is intended for preparing **VH032-OH** for administration in animal studies.

- **Stock Solution:** Prepare a concentrated stock solution of **VH032-OH** in 100% DMSO.
- **Vehicle Preparation:** Prepare the vehicle by mixing the co-solvents. For example, for a PEG300-based vehicle, combine 40% PEG300, 5% Tween-80, and 45% saline by volume.
- **Final Formulation:** Add the DMSO stock solution to the vehicle to achieve the final desired concentration. For the formulation "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline," add 1 part DMSO stock to 9 parts of a pre-mixture of the other co-solvents.[\[1\]](#)
- **Solubilization:** Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)
- **Administration:** It is recommended to prepare the working solution freshly on the day of use for in vivo experiments.[\[1\]](#)

Synthesis of VH032 from VH032-amine Precursor

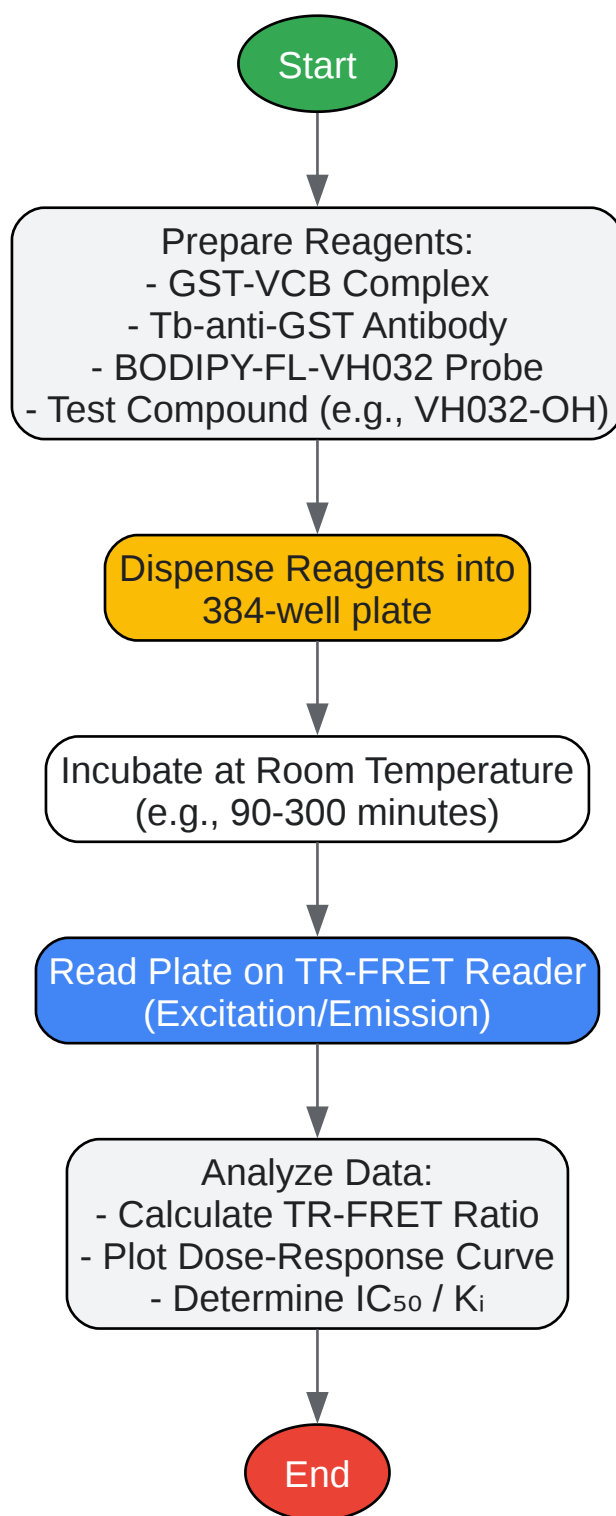
This protocol describes the final acetylation step to produce the parent compound VH032, a method that can be adapted for other acylations.[\[14\]](#)

- **Reactants:** Dissolve the VH032-amine precursor (1 equivalent) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
- **Acetylation:** Add acetic anhydride (Ac₂O) to the solution.
- **Reaction:** Allow the reaction to proceed at room temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

- Purification: Upon completion, purify the crude product using a suitable method such as preparative HPLC to yield the final VH032 compound.[14]

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Binding Assay

This protocol provides a framework for determining the binding affinity of VHL ligands using a fluorescent VH032 probe.[3]



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Caption: Experimental workflow for a TR-FRET based binding assay.

- Assay Components:

- Protein: Glutathione S-transferase-tagged VCB complex (GST-VCB).
- Donor: Terbium (Tb)-labeled anti-GST antibody.
- Acceptor: A fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[3]
- Competitor: The unlabeled VHL ligand to be tested (e.g., **VH032-OH**).
- Procedure: a. In a 384-well assay plate, incubate a fixed concentration of GST-VCB (e.g., 2 nM) with a fixed concentration of Tb-anti-GST antibody (e.g., 2 nM).[3] b. Add serial dilutions of the competitor compound (**VH032-OH**). c. Add a fixed concentration of the fluorescent probe (BODIPY FL VH032). d. Incubate the plate at room temperature for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.[3]
- Detection: Measure the TR-FRET signal on a plate reader. Excitation of the Terbium donor results in energy transfer to the BODIPY acceptor when they are in close proximity (i.e., when the probe is bound to the VCB complex).
- Data Analysis: The competitor compound will displace the fluorescent probe, leading to a decrease in the FRET signal. Plot the signal versus the competitor concentration to generate a dose-response curve and calculate the IC_{50} , which can then be converted to a binding affinity constant (K_i).[14]

Conclusion

VH032-OH is an indispensable chemical tool for the development of VHL-based PROTACs. Its structure is rationally designed to engage the VHL E3 ligase with high affinity while providing a versatile chemical handle for linker attachment. A thorough understanding of its properties, mechanism of action, and associated experimental methodologies is critical for its effective application in targeted protein degradation, a field with immense potential for therapeutic innovation.

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